2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)propanamide
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Overview
Description
2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)propanamide is an organic compound that features a phenoxy group substituted with two methyl groups at the 3 and 5 positions, a pyridin-3-ylmethyl group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)propanamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 3,5-dimethylphenol, is reacted with an appropriate halogenated compound (e.g., bromopropane) under basic conditions to form 3,5-dimethylphenoxypropane.
Introduction of the Pyridin-3-ylmethyl Group: The phenoxy intermediate is then reacted with pyridin-3-ylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the amide group to an amine.
Substitution: The phenoxy and pyridinyl groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel polymers or materials with unique properties.
Biological Studies: It can serve as a probe to study biological pathways and mechanisms.
Industrial Applications: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and pyridinyl groups can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-dimethylphenoxy)-N-(pyridin-2-ylmethyl)propanamide
- 2-(3,5-dimethylphenoxy)-N-(pyridin-4-ylmethyl)propanamide
- 2-(3,5-dimethylphenoxy)-N-(quinolin-3-ylmethyl)propanamide
Uniqueness
2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)propanamide is unique due to the specific positioning of the pyridinyl group at the 3-position, which can influence its binding affinity and selectivity towards certain molecular targets. This positional isomerism can result in different biological activities and properties compared to its analogs.
Properties
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-7-13(2)9-16(8-12)21-14(3)17(20)19-11-15-5-4-6-18-10-15/h4-10,14H,11H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAQXRNAMXJVOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)NCC2=CN=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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